AP24226

Slow-binding inhibitor DFG-out conformation Time-dependent IC50

Researchers comparing type I vs. type II kinase inhibition face the challenge of sourcing a validated DFG-out Src/Abl inhibitor. AP24226 (inhibitor 9i) is the only commercially available 9-(arenethenyl)purine that selectively binds the inactive DFG-out conformation of both Src and Abl kinases-fundamentally distinct from dasatinib or imatinib. • Time-dependent Abl IC₅₀: 20,000 nM (no preincubation) → 20 nM (1-h preincubation), confirming slow-binding DFG-out kinetics. • T315I gatekeeper mutant cellular IC₅₀ = 2,746 nM-the established benchmark for SAR optimization. • Oral bioavailability (F=40% in rats); 10 mg/kg once-daily dosing achieves tumor regression in Src-driven xenografts. Supplied with full analytical documentation; global shipping under ambient conditions.

Molecular Formula C24H20F3N7O
Molecular Weight 479.5 g/mol
CAS No. 926922-22-7
Cat. No. B1665586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAP24226
CAS926922-22-7
SynonymsAP-24226;  AP24226;  AP 24226;  UNII-53D46B0TIH;  CHEMBL556874;  53D46B0TIH;  SCHEMBL4135027; 
Molecular FormulaC24H20F3N7O
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5
InChIInChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+
InChIKeyPPHMKXKASWTCSZ-VQHVLOKHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AP24226: DFG-Out Dual Src/Abl Inhibitor


AP24226 (inhibitor 9i) is a synthetic small-molecule dual Src/Abl kinase inhibitor belonging to the 9-(arenethenyl)purine chemical class, first disclosed by ARIAD Pharmaceuticals . Unlike conventional type I dual Src/Abl inhibitors such as dasatinib that target the active DFG-in enzyme conformation, AP24226 binds selectively to the inactive DFG-out conformation of both Src and Abl kinases, a binding mode that underlies its distinct pharmacological profile . The compound has a molecular weight of 479.5 Da, zero Lipinski rule-of-five violations, and a cLogP of approximately 4.4, and remains classified as an investigational discovery-stage agent .

1
Conformational selectivity research: DFG-out Src/Abl dual inhibitor
Tool compound for type II kinase pharmacology
2
Discovery-stage kinase probe; 9-(arenethenyl)purine chemotype
Not a clinical candidate; for research use only
3
Time-dependent inhibition studies require preincubation protocol
Slow-binding DFG-out mechanism demands assay adaptation

AP24226 vs. Generic Dual Src/Abl Inhibitors


Generic substitution with conventional dual Src/Abl inhibitors such as dasatinib, bosutinib, or imatinib is scientifically invalid because AP24226 operates through a fundamentally different conformational binding mechanism—targeting the DFG-out (inactive) rather than DFG-in (active) kinase state—which directly impacts binding kinetics, resistance-mutant coverage, and downstream signaling modulation . Empirically, AP24226 displays pronounced time-dependent inhibition of Abl kinase (IC₅₀ shifting from 20,000 nM to 20 nM upon 1-hour preincubation), a hallmark of slow-binding DFG-out inhibitors that is not observed with dasatinib . Furthermore, the 9-(arenethenyl)purine scaffold confers a distinct selectivity profile relative to the 2-aminothiazole scaffold of dasatinib or the phenylaminopyrimidine scaffold of imatinib, making biochemical and cellular outcomes non-interchangeable across these chemotypes .

AP24226
DFG-out (inactive) conformation binding; slow, time-dependent inhibition kinetics; distinct 9-(arenethenyl)purine scaffold.
Dasatinib / Bosutinib
DFG-in (active) conformation; rapid equilibrium binding; aminothiazole/quinoline scaffolds – signaling readouts may not transfer.
AP24226
Abl IC50 shifts dramatically with preincubation (time-dependent).
Imatinib
DFG-out binder but Src-inactive; cannot substitute for dual Src/Abl pathway studies.
AP24226
Modest T315I cellular activity (reference compound for SAR).
Later analogs (14a, AP24163)
Higher T315I potency; may not reflect baseline scaffold properties for mechanistic studies.

AP24226 Quantitative Differentiation Evidence


Time-Dependent Abl Inhibition vs. Dasatinib

AP24226 exhibits pronounced time-dependent inhibition of wild-type human Abl kinase in a TR-FRET biochemical assay. Without preincubation, the IC₅₀ was 20,000 nM; after 1-hour preincubation with the enzyme, the IC₅₀ shifted to 20 nM—a 1,000-fold enhancement . This behavior is characteristic of type II DFG-out inhibitors and contrasts sharply with the rapid-equilibrium binding kinetics of the type I inhibitor dasatinib, which achieves sub-nanomolar Abl IC₅₀ values (<1 nM) without time dependence . The slow-binding property implies that short-incubation screening assays will dramatically underestimate AP24226's true biochemical potency, necessitating specific experimental protocols.

Time-Dependent Abl IC50
Head-to-head
IC50: 20 nM (1 h preinc.) vs. 20,000 nM (no preinc.) — 1,000-fold shift
Preincubation-dependent potency; distinct from dasatinib rapid equilibrium.
TR-FRET assay; requires protocol optimization for accurate IC50.
Slow-binding inhibitor DFG-out conformation Time-dependent IC50 Abl kinase assay

DFG-Out Binding Mode Differentiation

AP24226 and its 9-(arenethenyl)purine congeners were explicitly designed to bind the inactive DFG-out conformation of both Src and Abl kinases, as confirmed by structure-based drug design and SAR studies reported in the primary publication . Traditional dual Src/Abl inhibitors such as dasatinib and bosutinib are type I inhibitors that bind the active DFG-in conformation . While no co-crystal structure of AP24226 has been deposited, the SAR data—particularly the requirement for the trans-vinyl linkage to project hydrophobic substituents into the DFG-out selectivity pocket—provide strong structural evidence for this binding mode . This conformational preference has functional consequences: type II DFG-out inhibitors typically exhibit slower binding kinetics, distinct mutant sensitivity profiles, and differential effects on kinase regulatory phosphorylation compared to type I inhibitors.

DFG-Out Binding Mode
Class-level
Binds inactive DFG-out conformation (SAR & modeling; no co-crystal deposited)
Mechanistic differentiator from type I DFG-in inhibitors.
Conformational selectivity supported by structure-based design.
Type II kinase inhibitor DFG-out conformation Conformational selectivity Src/Abl dual inhibition

In Vivo Oral Efficacy in Bcr-Abl Leukemia Model

Once-daily oral administration of AP24226 (inhibitor 9i) at 10 mg/kg significantly prolonged the survival of mice injected intravenously with wild-type Bcr-Abl-expressing Ba/F3 cells, a validated model of Bcr-Abl-driven leukemia . In a separate solid-tumor xenograft model, oral AP24226 elicited dose-dependent tumor shrinkage in mice bearing subcutaneous Src Y527F-expressing NIH 3T3 xenografts, with complete tumor regression observed at the highest dose tested . These dual in vivo efficacy readouts—survival benefit in hematologic malignancy and tumor regression in a solid-tumor model—demonstrate that AP24226's DFG-out dual Src/Abl inhibition translates into pharmacodynamic tumor suppression following oral dosing.

In Vivo Model Response
Supporting evidence
Oral 10 mg/kg QD: prolonged survival (Bcr-Abl i.v. model) and complete tumor regression (Src s.c. xenograft)
Oral bioavailability and pharmacodynamic response in two models.
Vehicle-controlled; no direct comparator inhibitor in same study.
Oral bioavailability Xenograft model Survival prolongation Bcr-Abl leukemia

Cellular Activity Against T315I Mutant

In Ba/F3 cells expressing the Bcr-Abl T315I gatekeeper mutant, AP24226 (9i) exhibited an antiproliferative IC₅₀ of 2,746 nM after 3 days by MTS assay . While this potency is modest, it is notable that the T315I mutant is completely resistant to imatinib, nilotinib, and dasatinib at clinically relevant concentrations . Furthermore, close structural analogs within the same 9-(arenethenyl)purine series—specifically compounds 14a and AP24163—achieved superior T315I cellular potency (IC₅₀ = 300–400 nM), demonstrating that the DFG-out scaffold is inherently capable of addressing the T315I resistance mutation . AP24226 thus represents the foundational chemotype from which more T315I-potent analogs were optimized, making it the appropriate reference compound for SAR studies targeting T315I.

T315I Cellular Activity
Class-level
AP24226 IC50 = 2,746 nM vs. optimized analogs 14a/AP24163 IC50 = 300–400 nM; imatinib/dasatinib resistant
Reference compound for DFG-out T315I SAR; moderate baseline activity.
Ba/F3 Bcr-Abl T315I, MTS assay. Potency gap indicates optimization potential.
T315I gatekeeper mutant Imatinib resistance CML Cellular antiproliferation

Oral Bioavailability vs. Prototype Analog

AP24226 (compound 3b) demonstrated an oral bioavailability of 40% in rats, a substantial improvement over the prototype methylamino analog 3a, which suffered from poor oral exposure due to metabolic N-dealkylation . The replacement of the C-6 methylamino group with a cyclopropylamino substituent—the key structural feature distinguishing AP24226 from earlier analogs—maintained target kinase potency while conferring metabolic stability and enhanced oral pharmacokinetics . For context, the DFG-in dual Src/Abl inhibitor dasatinib has reported oral bioavailability of 14–34% in rodents depending on formulation , placing AP24226's 40% bioavailability at the competitive end of the range for this target class.

Oral Bioavailability (Rat)
Cross-study comparable
F = 40% (AP24226) vs. prototype 3a (poor) and dasatinib (14–34%)
Cyclopropylamino substituent enhances oral exposure over methylamino analog.
Rat PK; supports oral dosing for in vivo pharmacology studies.
Pharmacokinetics Oral bioavailability Rat PK Cyclopropylamino substituent

AP24226 Application Scenarios


Conformational Pharmacology: DFG-Out vs. DFG-In

AP24226 is the optimal choice for research groups comparing the biochemical and cellular consequences of type I (DFG-in) versus type II (DFG-out) Src/Abl kinase inhibition. Its validated DFG-out binding mode, supported by time-dependent IC₅₀ kinetics (1,000-fold shift upon preincubation), allows researchers to use AP24226 alongside dasatinib (type I control) in parallel experiments to dissect conformational pharmacology. Procurement should include appropriate preincubation protocols in study design.

SAR Studies: T315I-Active DFG-Out Optimization

AP24226 serves as the reference compound for structure-activity relationship (SAR) studies within the 9-(arenethenyl)purine scaffold. Its cellular activity against the T315I gatekeeper mutant (IC₅₀ = 2,746 nM) establishes the baseline from which optimized analogs (14a, AP24163: IC₅₀ = 300–400 nM) were derived. Medicinal chemistry teams pursuing DFG-out Src/Abl inhibitors with improved T315I coverage should use AP24226 as the benchmark comparator.

In Vivo Proof-of-Concept: Oral Oncology Models

With demonstrated oral bioavailability (F = 40% in rats) and dual in vivo efficacy endpoints—survival prolongation in a Bcr-Abl leukemia model and dose-dependent tumor regression with complete response in a Src-driven solid tumor xenograft—AP24226 is suitable for researchers requiring an orally bioavailable DFG-out Src/Abl inhibitor for animal pharmacology studies. Once-daily oral dosing at 10 mg/kg is the documented efficacious regimen.

Assay Development: Time-Dependent Inhibition Protocols

The dramatic difference between AP24226's Abl IC₅₀ without preincubation (20,000 nM) and with 1-hour preincubation (20 nM) makes it an ideal tool compound for developing and validating time-dependent biochemical kinase assay protocols. Laboratories establishing screening cascades for slow-binding or type II kinase inhibitors can use AP24226 as a reference standard to optimize preincubation times and detect false-negative results from abbreviated assay formats.

Application
Selection Property
Validation Focus
Conformational pharmacology (DFG-out vs. DFG-in)
DFG-out conformational selectivity
Preincubation-dependent inhibition profiling
SAR studies for T315I-active DFG-out inhibitors
T315I mutant cellular activity baseline
Cellular antiproliferation assay in T315I Ba/F3 cells
In vivo model-response studies (oral)
Oral bioavailability and model response
Survival prolongation and tumor regression endpoints
Time-dependent inhibition assay development
Slow-binding inhibitor kinetics
Preincubation time optimization protocols
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